molecular formula C11H15NO2 B11903023 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B11903023
M. Wt: 193.24 g/mol
InChI Key: CJMXBDWIIMFLRD-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetralins Tetralins are polycyclic aromatic compounds containing a benzene ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the use of 5-methoxyindane-2-one or 5-bromoindane-2-ol as starting materials . These compounds undergo a series of reactions, including reduction and substitution, to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine reuptake . This interaction may contribute to its effects on mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9,11,13H,5-6,12H2,1H3

InChI Key

CJMXBDWIIMFLRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2O)N

Origin of Product

United States

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